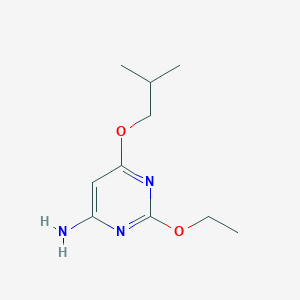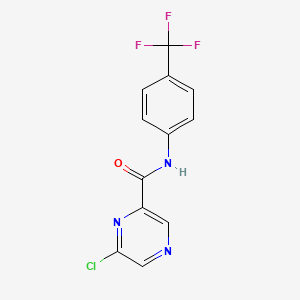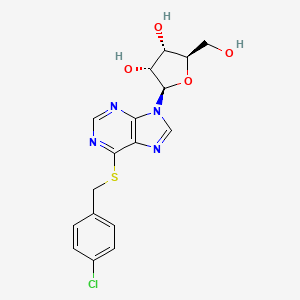
6-S-((4-Chlorophenyl)methyl)-6-thioinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-S-((4-Chlorophenyl)methyl)-6-thioinosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-chlorophenyl group attached to a thioinosine scaffold, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-((4-Chlorophenyl)methyl)-6-thioinosine typically involves multi-step organic reactions. One common method starts with the preparation of the thioinosine core, followed by the introduction of the 4-chlorophenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of potassium hydroxide in ethanol for the condensation of aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for larger batches. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-S-((4-Chlorophenyl)methyl)-6-thioinosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions might target the chlorophenyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
6-S-((4-Chlorophenyl)methyl)-6-thioinosine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biochemical pathways and interactions with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 6-S-((4-Chlorophenyl)methyl)-6-thioinosine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, which might be harnessed for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-S-((4-Chlorophenyl)methyl)-6-thioinosine include other thioinosine derivatives and chlorophenyl-substituted molecules. Examples might include:
- 6-S-((4-Methylphenyl)methyl)-6-thioinosine
- 6-S-((4-Fluorophenyl)methyl)-6-thioinosine
Uniqueness
What sets this compound apart is its specific combination of the thioinosine core with the 4-chlorophenyl group
Eigenschaften
CAS-Nummer |
51375-21-4 |
|---|---|
Molekularformel |
C17H17ClN4O4S |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[(4-chlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4S/c18-10-3-1-9(2-4-10)6-27-16-12-15(19-7-20-16)22(8-21-12)17-14(25)13(24)11(5-23)26-17/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
BPVJDWGCBDOOLG-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


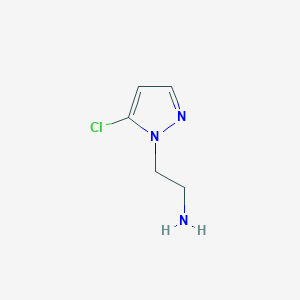

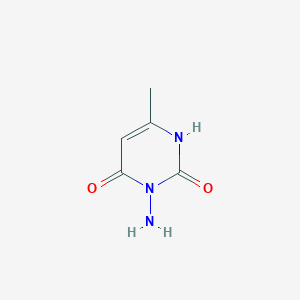
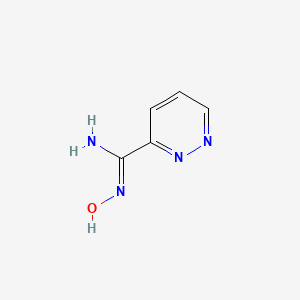
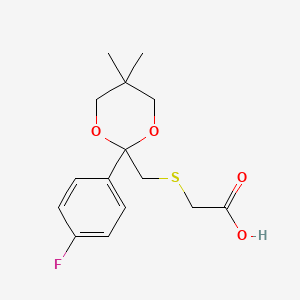

![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
